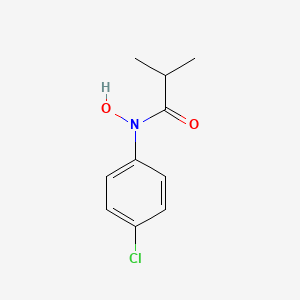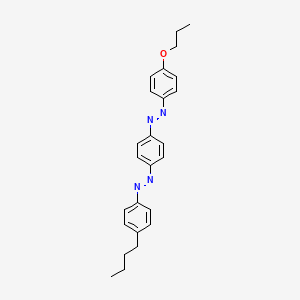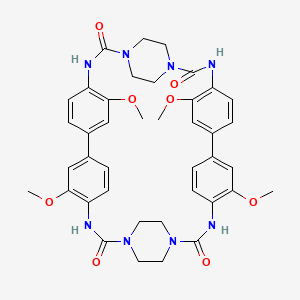
Toloconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toloconium is typically synthesized through a quaternization reaction. The process involves the reaction of a tertiary amine with an alkylating agent. For instance, the synthesis can be achieved by reacting 1-(4-methylphenyl)dodecylamine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Toloconium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Toloconium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized as an antistatic agent in the production of plastics and textiles.
Wirkmechanismus
Toloconium exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts cell membranes, leading to cell lysis. The molecular targets include lipid bilayers of cell membranes, where it integrates and causes structural disruption. This mechanism is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and disinfectants.
Uniqueness
Toloconium is unique due to its specific alkyl chain length and aromatic ring, which confer distinct physicochemical properties. These properties make it particularly effective as an antistatic agent and in disrupting microbial cell membranes compared to other quaternary ammonium compounds.
Eigenschaften
| 14054-12-7 | |
Molekularformel |
C22H40N+ |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
trimethyl-[1-(4-methylphenyl)dodecyl]azanium |
InChI |
InChI=1S/C22H40N/c1-6-7-8-9-10-11-12-13-14-15-22(23(3,4)5)21-18-16-20(2)17-19-21/h16-19,22H,6-15H2,1-5H3/q+1 |
InChI-Schlüssel |
YTPPIAQYUNXREO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





